tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15890375
InChI: InChI=1S/C16H20ClFN2O3/c1-16(2,3)23-15(22)20-10(8-21)4-9-7-19-14-6-12(17)13(18)5-11(9)14/h5-7,10,19,21H,4,8H2,1-3H3,(H,20,22)/t10-/m1/s1
SMILES:
Molecular Formula: C16H20ClFN2O3
Molecular Weight: 342.79 g/mol

tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate

CAS No.:

Cat. No.: VC15890375

Molecular Formula: C16H20ClFN2O3

Molecular Weight: 342.79 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate -

Specification

Molecular Formula C16H20ClFN2O3
Molecular Weight 342.79 g/mol
IUPAC Name tert-butyl N-[(2R)-1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl]carbamate
Standard InChI InChI=1S/C16H20ClFN2O3/c1-16(2,3)23-15(22)20-10(8-21)4-9-7-19-14-6-12(17)13(18)5-11(9)14/h5-7,10,19,21H,4,8H2,1-3H3,(H,20,22)/t10-/m1/s1
Standard InChI Key GNXJYLZBDLGIQC-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC(=C(C=C21)F)Cl)CO
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)Cl)CO

Introduction

Tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate is a complex organic compound belonging to the class of carbamates, which are esters of carbamic acid. This compound features a unique structure that combines a tert-butyl group with an indole derivative, making it significant in pharmacological contexts due to the biological activities associated with indole compounds.

Key Features:

  • Chemical Class: Carbamate

  • CAS Number: 1809076-27-4

  • Molecular Weight: Approximately 307.77 g/mol

Chemical Reactions:

  • Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.

  • Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further derivatization.

Biological Activities and Potential Applications

Compounds containing indole structures often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate is expected to possess similar activities due to its structural features.

Potential Applications:

  • Medicinal Chemistry: It is a candidate for further pharmacological studies, particularly in drug design and development.

  • Biological Targets: Interaction studies may focus on its binding affinity to specific biological targets such as enzymes or receptors implicated in disease processes.

Comparison with Similar Compounds

Several compounds share structural features with tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate. These include:

Compound NameStructure CharacteristicsBiological Activity
Tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)carbamatePyridine instead of indoleAntimicrobial
Tert-butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methylSimilar carbamate structureAnti-cancer
Tert-butyl ((1R,2R)-1-hydroxy-6-(4-nitrophenyl))Different substituents on phenolic ringAnti-inflammatory

Research Findings and Future Directions

Research into similar compounds suggests that such interactions may modulate biological responses, making tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate a candidate for further pharmacological studies. Techniques such as surface plasmon resonance or molecular docking simulations could be employed to elucidate these interactions and provide insights into the mechanism of action.

Future Research Directions:

  • In Vivo Studies: Conducting in vivo studies to assess its efficacy and safety in animal models.

  • Structure Optimization: Modifying the compound to enhance its pharmacokinetic properties or reduce potential side effects.

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